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For researchers investigating loss of response, quantitative data on re-treatment efficacy and predictive

factors are crucial. The table below summarizes key outcomes from a post-hoc analysis of the SELECTION

trial and its long-term extension (LTE) [1].

Analysis Area Patient Group Key Findings Statistical Details

Re-treatment
Efficacy

FIL200-induced (n=51) 75% achieved pMCS

response within 4-5 weeks;
45.1% achieved pMCS

remission at LTE Week 48.

Median time to

worsening after
withdrawal: 15.1 weeks

(95% CI: 9.1–18.7).

FIL100-induced (n=35) 75% achieved pMCS

response within 4-5 weeks;
51.4% achieved pMCS

remission at LTE Week 48.

Median time to

worsening after
withdrawal: 9.6 weeks

(95% CI: 6.3–12.0).

Predictive
Factors for
Response

Biologic-naive patients Associated with lower pMCS

at Week 58.

p < 0.05 in MMRM

analysis (n=558) [2].

Low inflammatory
burden (Baseline ES <3,

CRP ≤3 mg/L)

Associated with lower pMCS
at Week 58.

p < 0.05 in MMRM
analysis [2].
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Analysis Area Patient Group Key Findings Statistical Details

Strong Week 10
response (Histologic

remission, ES ≤1, FCP
<250 µg/g)

Associated with lower pMCS
at Week 58; FCP <250 µg/g +

pMCS remission prognostic
for clinical remission.

Optimal prognostic FCP
cut-off: <250 µg/g [2].

Experimental Protocols for Clinical Assessment

For scientists designing clinical trials or mechanistic studies, the following protocols detail the assessment of

filgotinib's efficacy in the context of re-treatment.

Protocol 1: Assessing Re-treatment Efficacy after Drug
Withdrawal

This protocol outlines the methodology from the SELECTION/LTE study for evaluating re-treatment with

filgotinib 200 mg following disease worsening after withdrawal [1].

1. Study Design: A post-hoc analysis of a Phase 2b/3, multicenter, double-blind, placebo-controlled

trial and its LTE.
2. Patient Population:

Inclusion: Patients with moderately to severely active UC who received induction with FIL200
or FIL100, were randomized to placebo (withdrawal) during maintenance, and experienced

disease worsening.
Re-treatment: Patients received open-label FIL200 in the LTE.

3. Disease Worsening Criteria: Defined as an increase in pMCS of ≥3 points to >5 points from the
Week 10 value on two consecutive visits, or an increase to 9 points on two consecutive visits if the

Week 10 value was >6 [1].
4. Efficacy Assessments:

Primary Endpoints:
pMCS Response: Reduction of ≥2 points and ≥30% from induction baseline (at

maintenance baseline) or LTE baseline (in SELECTIONLTE). Only patients with pMCS ≥2
at LTE baseline were analyzed for response during LTE.

pMCS Remission: pMCS ≤1. A sensitivity analysis used an alternative definition (pMCS
≤2 and no rectal bleeding) [1].
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Assessment Schedule: pMCS was evaluated during induction at baseline, Weeks 2, 4, 6, and

10; during LTE at baseline, Weeks 2, 4, 12, 24, 36, and 48.
Data Collection: Patients recorded Rectal Bleeding and Stool Frequency subscores daily using

an eDiary.
5. Statistical Analysis: Descriptive statistics (n, %) were used for pMCS response and remission

data, analyzed by treatment sequence. The safety analysis set included all re-treated patients who
took at least one dose in the LTE [1].

Protocol 2: Identifying Factors Associated with Treatment
Response

This protocol describes the mixed model for repeated measures (MMRM) analysis used to identify

prognostic factors for sustained response over one year of treatment [2].

1. Study Design: A post-hoc analysis of the SELECTION trial (NCT02914522).

2. Patient Population: 558 patients receiving FIL200 (n=199), FIL100 (n=172), or placebo (n=187).
3. Factor Assessment:

Baseline Factors: Biologic experience, endoscopic subscore, C-reactive protein (CRP).
Week 10 Response Factors: Histological remission, endoscopic subscore (≤1), Rectal

Bleeding and Stool Frequency subscores of 0, Inflammatory Bowel Disease Questionnaire
score (>170), faecal calprotectin (FCP) concentration.

4. Statistical Analysis:
Model: MMRM to assess factors associated with pMCS at Week 58.

Prognostic Value: The prognostic value of Week 10 FCP was assessed against Week 58
outcomes. P-values are nominal [2].

Clinical Decision Pathway for Loss of Response

The diagram below visualizes the clinical decision pathway for managing filgotinib loss of response, based

on the SELECTION trial protocol [1].
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Filgotinib Loss of Response Management
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Frequently Asked Questions (FAQs) for Researchers

What is the recommended re-treatment protocol after a planned drug holiday?

For patients who discontinued maintenance therapy and subsequently experienced disease

worsening, re-treatment with open-label filgotinib 200 mg once daily was effective in restoring
clinical response and remission in the majority of patients, with a safety profile consistent with

the original trials [1].

Which patient factors predict a sustained response to filgotinib, reducing the risk of loss of

response?

Factors independently associated with better long-term outcomes include being biologic-naive,

having a low baseline inflammatory burden (endoscopic subscore <3, CRP ≤3 mg/L), and
achieving a strong Week 10 response (histological remission, endoscopic subscore ≤1,

normalized bowel symptoms, or FCP <250 µg/g) [2].

Can faecal calprotectin (FCP) be used as a surrogate marker to predict long-term remission and

reduce the need for endoscopy?

Yes, achieving a Week 10 FCP level below 250 µg/g, especially when combined with pMCS
remission, has similar prognostic value for clinical remission at one year as achieving a Week

10 endoscopic response. This suggests FCP can be a useful non-invasive biomarker in clinical
trials [2].

What are the key pharmacokinetic properties of filgotinib relevant to drug development?

Filgotinib is a JAK1-preferential inhibitor with rapid absorption (Tmax: 2-3 hours). It is
metabolized primarily by carboxylesterases (CES2/CES1) to an active metabolite, leading to

low drug-drug interaction potential. Exposure increases dose-proportionally (50-200 mg), is
unaffected by food, and requires dose adjustment only in patients with moderate-to-severe

renal impairment [3] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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